1,2-Dichloro-3-fluoro-4-nitrobenzene
Overview
Description
1,2-Dichloro-3-fluoro-4-nitrobenzene is an organic compound with the molecular formula C6H2Cl2FNO2. This compound is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and nitro groups. It is a pale yellow solid and is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Preparation Methods
1,2-Dichloro-3-fluoro-4-nitrobenzene can be synthesized through several methods:
Nitration of 1,2-dichloro-3-fluorobenzene: This involves the reaction of 1,2-dichloro-3-fluorobenzene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures.
Chlorination of 1-chloro-3-fluoro-4-nitrobenzene: This method involves the chlorination of 1-chloro-3-fluoro-4-nitrobenzene using chlorine gas in the presence of a catalyst.
Chemical Reactions Analysis
1,2-Dichloro-3-fluoro-4-nitrobenzene undergoes various chemical reactions:
Nucleophilic Substitution: The chlorine atoms in the compound are reactive towards nucleophiles.
Amination: The compound can react with ammonia to form 2-chloro-4-nitroaniline, which is a precursor to diazo dyes.
Scientific Research Applications
1,2-Dichloro-3-fluoro-4-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-fluoro-4-nitrobenzene involves its interaction with nucleophiles and reducing agents. The chlorine and nitro groups are reactive sites that undergo substitution and reduction reactions, respectively. These reactions lead to the formation of various intermediates and products that are used in further chemical synthesis .
Comparison with Similar Compounds
1,2-Dichloro-3-fluoro-4-nitrobenzene can be compared with other similar compounds such as:
1,2-Dichloro-4-nitrobenzene: This compound lacks the fluorine atom and has different reactivity and applications.
2,4-Dichloro-3-fluoronitrobenzene: This compound has a different substitution pattern, which affects its chemical properties and reactivity.
3,4-Dichloronitrobenzene: This compound lacks the fluorine atom and has different chemical behavior.
This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and applications in various fields .
Properties
IUPAC Name |
1,2-dichloro-3-fluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZBIHOCLOBQLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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